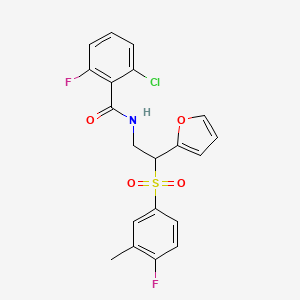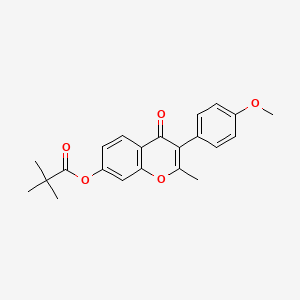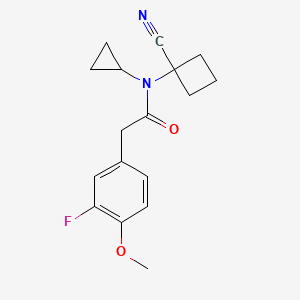![molecular formula C21H28N2O2S B2487510 1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea CAS No. 329928-98-5](/img/structure/B2487510.png)
1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea" is a compound that likely exhibits interesting chemical and physical properties due to its unique structural elements, such as the tert-butylphenyl and dimethoxyphenyl groups, alongside a thiourea moiety. These functional groups suggest potential for specific interactions and reactivity, making it relevant for various chemical synthesis pathways and studies on molecular interactions.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of complex thiourea derivatives typically requires the initial formation of appropriate precursors, followed by their subsequent reaction under conditions that promote thiourea formation, such as the reaction of amines with isothiocyanates or carbon disulfide (Choi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be elucidated using techniques like X-ray crystallography, which provides insight into the arrangement of atoms within the molecule and their spatial orientations. This structural information is crucial for understanding the compound's reactivity and potential intermolecular interactions (Portilla et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by the presence of functional groups like the tert-butylphenyl and dimethoxyphenyl groups, as well as the thiourea moiety. These groups can participate in various chemical reactions, including conjugate addition reactions, nucleophilic substitutions, and more, contributing to the compound's versatile chemical properties (Gaul & Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea is a compound that does not have a direct match in the reviewed scientific literature. However, related research on compounds with similar structures or functional groups, such as those involving tert-butylphenyl groups, dimethoxyphenyl groups, and thiourea functionalities, provides insights into potential scientific applications. This discussion focuses on related compounds to infer possible research applications for the specified chemical, excluding aspects related to drug use, dosages, and side effects.
Bioactive Compound Research
Studies on compounds with tert-butylphenyl and dimethoxyphenyl groups have explored their bioactive potential. For example, 2,4-Di-tert-butylphenol and its analogs are known for their bioactivities, including toxicity against various organisms and potential as bioactive compounds in medical and environmental sciences (Zhao et al., 2020). These compounds are often major components of volatile or essential oils, suggesting potential applications in natural product research and development of bioactive materials.
Environmental Applications
Research into the environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), provides insights into environmental applications. Studies have focused on the biodegradation, environmental pollution, and ecotoxicity of these compounds, which are used as gasoline additives (Squillace et al., 1997; Olaniyan et al., 2020). Understanding the environmental impact and degradation pathways of similar compounds can guide research on pollution control technologies and environmental remediation strategies.
Material Science and Chemical Engineering
Compounds with tert-butylphenyl, dimethoxyphenyl, and thiourea functionalities may have applications in material science and chemical engineering. For instance, the adsorption properties of MTBE, a compound structurally related to the query chemical, have been extensively studied for the removal of pollutants from the environment (Vakili et al., 2017). Such research suggests potential applications in the development of adsorbent materials for water treatment and pollution mitigation.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-21(2,3)16-8-10-17(11-9-16)23(20(26)22-4)14-15-7-12-18(24-5)13-19(15)25-6/h7-13H,14H2,1-6H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKZIQQRQSNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

